molecular formula C12H16ClN B2690589 4-(4-Chlorophenyl)cyclohexan-1-amine CAS No. 1202890-80-9

4-(4-Chlorophenyl)cyclohexan-1-amine

Cat. No.: B2690589
CAS No.: 1202890-80-9
M. Wt: 209.72
InChI Key: APOFVAGARSINKA-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)cyclohexan-1-amine is an organic compound with the molecular formula C12H16ClN It is a derivative of cyclohexanamine, where a chlorine atom is substituted at the para position of the phenyl ring attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)cyclohexan-1-amine typically involves the reaction of cyclohexanone with 4-chlorophenyl magnesium bromide, followed by reductive amination. The general steps are as follows:

    Grignard Reaction: Cyclohexanone reacts with 4-chlorophenyl magnesium bromide to form 4-(4-chlorophenyl)cyclohexanol.

    Reductive Amination: The intermediate 4-(4-chlorophenyl)cyclohexanol is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride or hydrogen over a catalyst.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can further enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)cyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas over a palladium catalyst are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of phenol or aniline derivatives.

Scientific Research Applications

4-(4-Chlorophenyl)cyclohexan-1-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.

    Material Science: The compound can be used in the development of polymers and other advanced materials.

    Biological Studies: It serves as a model compound for studying the effects of structural modifications on biological activity.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may interact with neurotransmitter receptors in the brain, affecting signal transduction and neuronal activity.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenyl)cyclohexan-1-one: A ketone derivative with similar structural features but different reactivity.

    4-(4-Chlorophenyl)cyclohexanol: An alcohol derivative that can be used as an intermediate in the synthesis of 4-(4-Chlorophenyl)cyclohexan-1-amine.

    4-(4-Chlorophenyl)cyclohexane: A hydrocarbon derivative with a simpler structure and different chemical properties.

Uniqueness

This compound is unique due to the presence of both an amine group and a chlorinated phenyl ring, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industrial applications.

Properties

IUPAC Name

4-(4-chlorophenyl)cyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-2,5-6,10,12H,3-4,7-8,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APOFVAGARSINKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 4-(4-chlorophenyl)cyclohexylcarbamate (0.760 g, 2.45 mmol) in dichloromethane (5 ml) was added trifluoroacetic acid (5 ml), and the reaction was stirred at ambient temperature for 2 hours. The reaction was concentrated, taken up in water, and 1M NaOH was added until the pH was >13. The aqueous layer was extracted twice with dichloromethane, and the combined organic layers were dried over anhydrous sodium sulfate, filtered, and concentrated to yield 371 mg of the title compound (72.1% yield).
Quantity
0.76 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
72.1%

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